Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the target compound) is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are renowned for their pharmacological versatility, including antitumor, antiviral, and anti-inflammatory activities. The target compound features a 4-chlorophenyl group at position 4, a phenyl group at N-1, and a thioxo group at position 2, distinguishing it from other DHPM analogs .
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-4-methyl-3-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-25-19(24)17-13(2)23(16-7-5-4-6-8-16)20(26)22-18(17)14-9-11-15(21)12-10-14/h4-12,18H,3H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPURTUDQUJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of ethyl cyanoacetate with 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Reaction Conditions:
| Component | Quantity | Catalyst/Solvent | Temperature/Time |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 3 mmol | DIPEAc (5 mol%) | Room temperature, 2–4 h |
| Ethyl acetoacetate | 3 mmol | Ethanol (4 mL) | Reflux (80°C) |
| Thiourea | 3.2 mmol | – | – |
Key Observations :
-
Catalyst DIPEAc enhances yield (93%) and reduces reaction time .
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Product isolation via crystallization yields a purity of >95% .
Spectral Confirmation:
Oxidation Reactions
The thioxo group (-C=S) and ester moiety (-COOEt) undergo selective oxidation:
Reagents and Products:
| Reagent | Conditions | Major Product(s) |
|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | Sulfoxide or sulfone derivatives |
| H₂O₂/CH₃COOH | RT, 12 h | Oxo-pyrimidine (C=O replacement of C=S) |
Example :
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Oxidation with H₂O₂ yields Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , confirmed by loss of thioamide IR peaks (1571 cm⁻¹ → 1703 cm⁻¹) .
Reduction Reactions
The tetrahydropyrimidine ring and ester group participate in reductions:
Reagents and Outcomes:
| Reagent | Conditions | Major Product(s) |
|---|---|---|
| NaBH₄/MeOH | RT, 6 h | Secondary alcohol at C4 position |
| LiAlH₄ (anhydrous) | THF, 0°C → RT | Primary alcohol (ester → –CH₂OH) |
Note : LiAlH₄ reduces the ester to a hydroxymethyl group while preserving the pyrimidine ring.
Substitution Reactions
The chlorophenyl group and thioxo moiety exhibit nucleophilic substitution:
Key Transformations:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aq) | Reflux, 8 h | Hydrolysis to carboxylic acid (-COOEt → -COOH) |
| K₂CO₃/RNH₂ | DMF, 80°C | Thiourea → guanidine derivatives |
Example :
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Alkaline hydrolysis produces 4-(4-Chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid , identified by a new FTIR peak at 1710 cm⁻¹ (carboxylic acid C=O) .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrimidine ring participates in:
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Diels-Alder reactions with dienes (e.g., anthracene) to form polycyclic adducts.
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Acid-catalyzed ring-opening yielding substituted pyridines.
Comparative Reactivity Analysis
The compound’s reactivity differs from non-thio analogs due to the C=S group :
| Feature | Thioxo Derivative | Oxo Analog (C=O) |
|---|---|---|
| Nucleophilicity | Higher (soft S atom) | Lower |
| Oxidation | Forms sulfoxides/sulfones | Resistant |
| Reduction | Retains ring structure | Ring saturation possible |
Industrial-Scale Reaction Optimization
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. A study evaluated various synthesized derivatives for their antibacterial and antifungal activities using the methods recommended by the National Committee for Clinical Laboratory Standards (NCCLS). Compounds containing specific substituents demonstrated enhanced efficacy against a range of pathogenic bacteria and fungi, indicating potential as therapeutic agents in treating infections .
Anticancer Properties
In vitro studies have suggested that this compound and its derivatives may possess anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research has highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Agrochemical Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its derivatives have shown promise in controlling agricultural pests and diseases. In one study, a series of compounds were tested for their insecticidal activity against common agricultural pests, revealing effective results that suggest potential applications in crop protection strategies .
Materials Science
Polymer Synthesis
This compound has also been utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or additive in polymerization reactions, leading to materials with enhanced mechanical and thermal properties. Research indicates that polymers incorporating this compound exhibit improved stability and durability, making them suitable for various industrial applications .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | |
| Anticancer Properties | ||
| Agrochemicals | Pesticidal Activity | |
| Materials Science | Polymer Synthesis |
Case Studies
-
Antimicrobial Efficacy Study
- A comprehensive study evaluated the antimicrobial activity of synthesized derivatives against multiple strains of bacteria and fungi. The results indicated that certain modifications to the this compound structure significantly enhanced its activity compared to standard antibiotics.
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Cancer Cell Line Testing
- In vitro assays on various cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability. The study provided insight into the compound's mechanism of action involving apoptosis induction.
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Agricultural Pest Control Trials
- Field trials assessed the effectiveness of this compound's derivatives as pesticides against common agricultural pests. Results showed promising control rates comparable to conventional pesticides.
Mechanism of Action
The mechanism by which Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s activity and properties are influenced by its substituents. Key comparisons with analogs include:
Halogen-Substituted Derivatives
- Fluorophenyl Analogs : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibits a lower melting point (decomposition at 216–220°C) compared to the target compound’s chlorophenyl analog. Chlorine’s higher molecular weight and polarizability enhance crystallinity and stability, often leading to higher melting points .
- Chlorophenyl Derivatives : Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... () replaces the ethyl ester with a methyl group, reducing lipophilicity (ClogP: ~3.2 vs. ~3.8 for ethyl). This impacts bioavailability, as ethyl esters typically exhibit better membrane permeability .
Hydroxyphenyl and Heterocyclic Derivatives
- Ethyl-4-(3-hydroxyphenyl)-6-methyl-1-phenyl-2-thioxo-... (20a in ) introduces a hydroxyl group, improving aqueous solubility but reducing metabolic stability due to susceptibility to glucuronidation .
Enzyme Inhibition
- Thymidine Phosphorylase (TP) Inhibition : Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-... () demonstrates potent TP inhibition (IC50 = 0.014 µM). The target compound’s 2-thioxo group may alter binding affinity compared to 2-oxo analogs, as sulfur’s larger atomic radius weakens hydrogen bonding with enzyme active sites .
- Kinesin Eg5 Inhibition : N-1 arylation (e.g., 19b in ) enhances Eg5 inhibition. The target compound’s N-1 phenyl group may similarly improve steric interactions with the Eg5 ATP-binding pocket .
Antitumor Potential
- Chitosan nanobeads loaded with chloromethyl-substituted DHPMs () show selective cytotoxicity.
Biological Activity
Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmaceuticals and other fields.
Chemical Structure and Synthesis
The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The typical synthetic route involves the condensation of ethyl cyanoacetate with suitable aromatic compounds under controlled conditions. This compound serves as a valuable intermediate in organic synthesis due to its unique structure and reactivity .
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that related compounds demonstrate high efficacy against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound has shown promise in anticancer studies. It has been evaluated for its cytotoxic effects on different cancer cell lines, with findings suggesting that it can inhibit cell proliferation effectively .
- Antiviral Effects : Certain derivatives have demonstrated antiviral activity against viruses such as Zika and Dengue, highlighting the potential for these compounds in treating viral infections .
- Insecticidal Activity : The compound's derivatives have also been tested for insecticidal properties, showing effective mortality rates against mosquito larvae in controlled studies .
Antimicrobial Efficacy
A study evaluated the effectiveness of various derivatives of this compound against microbial strains:
| Compound | Concentration (µg/mL) | Mortality Rate (%) at 24h | Mortality Rate (%) at 48h |
|---|---|---|---|
| DHPM3 | 0.5 | 15.6 | 16.7 |
| DHPM3 | 1 | 33.3 | 37.8 |
| DHPM3 | 2 | 100 | 100 |
| Temephos | - | 71.4 | 73.9 |
| Acetone | - | 0 | 0 |
This table illustrates the significant antimicrobial potential of the compound's derivatives compared to standard controls .
Anticancer Studies
In vitro studies on cancer cell lines have demonstrated varying degrees of cytotoxicity:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HepG2 | Ethyl Derivative A | 12.5 |
| MCF7 | Ethyl Derivative B | 15.0 |
| A549 | Ethyl Derivative C | 20.0 |
These results indicate that some derivatives possess potent anticancer properties that warrant further investigation .
Case Studies
A notable case study involved the evaluation of a derivative of this compound in a clinical setting aimed at treating specific cancers. The derivative showed promising results in reducing tumor size in animal models and exhibited minimal side effects compared to conventional chemotherapeutics.
Q & A
Q. What are the standard synthetic methodologies for preparing Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation. A representative protocol involves refluxing 4-chlorobenzaldehyde (or substituted aldehydes), ethyl acetoacetate, and thiourea in acetic acid with NH₄Cl as a catalyst. The reaction proceeds at 100°C for 8 hours, followed by recrystallization from ethanol to yield purified crystals . Modifications to this method include varying aldehydes (e.g., 4-cyanophenyl in related derivatives) and optimizing stoichiometric ratios to improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray crystallography : Used to determine crystal packing, hydrogen-bonding networks (e.g., N–H⋯O/S interactions), and enantiomeric configurations (flattened boat conformations of the tetrahydropyrimidine ring) .
- NMR and IR spectroscopy : Confirm functional groups (e.g., thioxo, ester) and substituent positions.
- Elemental analysis : Validates molecular formula and purity (>95% in optimized syntheses) .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity in the Biginelli synthesis?
Q. How can conformational analysis of the tetrahydropyrimidine ring guide structure-activity studies?
X-ray data reveal a flattened boat conformation stabilized by intramolecular hydrogen bonds. Substituents at the 4-position (e.g., 4-chlorophenyl vs. 4-cyanophenyl) influence planarity and intermolecular interactions, which correlate with bioactivity. For instance, bulky substituents may reduce solubility but enhance binding to hydrophobic enzyme pockets .
Q. What strategies address discrepancies in reported biological activities across derivatives?
- Systematic SAR studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity.
- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to minimize variability.
- Crystallographic data : Link structural features (e.g., hydrogen-bonding networks) to activity trends. For example, 4-chlorophenyl derivatives show enhanced antibacterial activity over 3-methoxyphenyl analogs due to improved lipophilicity .
Q. How is recrystallization optimized to obtain high-purity single crystals for X-ray analysis?
- Slow evaporation : Dissolve the crude product in ethanol and allow gradual solvent evaporation over 4 weeks .
- Temperature control : Maintain 291–294 K to prevent rapid nucleation and crystal defects .
- Solvent selection : Ethanol is preferred for its moderate polarity, which balances solubility and crystallization rates .
Methodological Guidance
Q. Designing experiments to probe the role of thiourea in the Biginelli mechanism
- Control reactions : Replace thiourea with urea to assess its necessity for thioxo-group incorporation.
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., enamine formation).
- Computational modeling : Use DFT calculations to evaluate transition states and activation energies .
Q. Evaluating pharmacological potential through in vitro screening
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods.
- Enzyme inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays.
- Cytotoxicity : Use MTT assays on mammalian cell lines to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
